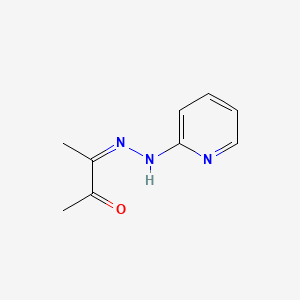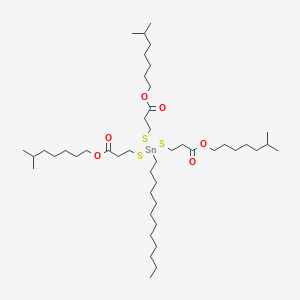
Biacetyl mono(2-pyridyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biacetyl mono(2-pyridyl)hydrazone is a chemical compound known for its utility in analytical chemistry, particularly in the spectrophotometric determination of metal ions such as zinc and cobalt . This compound forms colored complexes with metal ions, making it valuable for quantitative analysis in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Biacetyl mono(2-pyridyl)hydrazone can be synthesized through the reaction of biacetyl with 2-pyridylhydrazine. The reaction typically occurs in an ethanol medium under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Biacetyl mono(2-pyridyl)hydrazone undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as zinc and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the reaction environment.
Substitution: Reacts with other chemical species to form substituted derivatives.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., zinc sulfate) in a buffered solution (e.g., borate buffer at pH 10) with ethanol as a solvent.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Metal Complexes: Colored complexes with metal ions, such as yellow zinc complexes.
Oxidized or Reduced Derivatives: Depending on the specific redox reaction conditions.
Substituted Hydrazones: Products with different functional groups replacing hydrogen atoms on the hydrazone moiety.
Applications De Recherche Scientifique
Biacetyl mono(2-pyridyl)hydrazone has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its potential interactions with biological molecules and metal ions in biological systems.
Pharmaceutical Analysis: Applied in the determination of metal content in pharmaceutical formulations.
Environmental Monitoring: Utilized in the analysis of metal ions in water samples and other environmental matrices.
Mécanisme D'action
The mechanism by which biacetyl mono(2-pyridyl)hydrazone exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination results in a change in the electronic structure of the metal ion, leading to the formation of colored complexes that can be detected spectrophotometrically .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetyl mono(2-pyridyl)hydrazone: Similar structure but with two acetyl groups.
Biacetyl bis(2-pyridyl)hydrazone: Contains two pyridylhydrazone moieties.
2,2’-Bipyridyl: A related ligand with two pyridine rings.
Uniqueness
Biacetyl mono(2-pyridyl)hydrazone is unique due to its high sensitivity and selectivity for metal ions like zinc and cobalt . Its ability to form stable, colored complexes under mild conditions makes it particularly valuable for analytical applications.
Propriétés
Numéro CAS |
74158-10-4 |
|---|---|
Formule moléculaire |
C9H11N3O |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C9H11N3O/c1-7(8(2)13)11-12-9-5-3-4-6-10-9/h3-6H,1-2H3,(H,10,12)/b11-7- |
Clé InChI |
MPDAGURABXSTPW-XFFZJAGNSA-N |
SMILES isomérique |
C/C(=N/NC1=CC=CC=N1)/C(=O)C |
SMILES canonique |
CC(=NNC1=CC=CC=N1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















